(R)-1-(Anthracen-9-yl)ethanamine
Description
Significance of Chiral Amines in Enantioselective Transformations
Chiral amines are indispensable in modern organic synthesis, acting as versatile building blocks, chiral auxiliaries, and organocatalysts. nih.govrsc.org They are integral components in approximately 40-45% of small-molecule pharmaceuticals. nih.govacs.org The significance of chiral amines stems from their ability to induce asymmetry in chemical reactions, leading to the preferential formation of one enantiomer of a product. This process, known as enantioselective transformation, is a highly sought-after strategy in the synthesis of complex molecules. nih.gov
Primary chiral amines, such as (R)-1-(Anthracen-9-yl)ethanamine, have proven to be particularly effective catalysts in a wide array of enantioselective organic reactions. rsc.org They can participate in various transformations, including aldol (B89426) reactions, Mannich reactions, Diels-Alder reactions, and Michael additions, by forming transient enamine or imine intermediates with substrates. alfachemic.com This mode of activation allows for precise control over the stereochemical outcome of the reaction. alfachemic.com The development of innovative and sustainable synthetic routes to produce enantiomerically enriched amines is driven by the high demand in life sciences. nih.gov
Overview of Polycyclic Aromatic Hydrocarbon-Derived Chiral Scaffolds
Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org While many simple PAHs like anthracene (B1667546) are planar and achiral, the introduction of substituents or structural distortions can induce chirality. wikipedia.orgresearchgate.net These chiral PAH-derived scaffolds have garnered increasing interest due to their unique structural and photophysical properties. nih.govrsc.org
This compound is a prime example of a chiral molecule derived from a PAH. The anthracene moiety provides a rigid and sterically demanding framework, which can effectively shield one face of a reactive intermediate, thereby directing the approach of another reactant to the opposite face. This steric influence is a key principle behind its utility in asymmetric synthesis. The development of such chiral scaffolds is crucial for advancing the field of organic electronics and the synthesis of novel functional materials. rsc.org The study of how the structure of these PAH-based molecules influences their properties is an active area of research. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 241488-97-1 |
| Molecular Formula | C16H15N |
| Molecular Weight | 221.30 g/mol |
| Appearance | Inquire for details |
| Purity | 95% |
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-anthracen-9-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,17H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLKNOOWSHXPRB-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies of R 1 Anthracen 9 Yl Ethanamine
Stereoselective Synthetic Routes to (R)-1-(Anthracen-9-yl)ethanamine
Achieving the specific (R) configuration at the stereocenter is the primary goal of stereoselective synthesis. This is typically accomplished either by directing the formation of the chiral center in an asymmetric fashion or by starting with a molecule that already possesses the correct chirality.
Asymmetric synthesis aims to create a specific stereoisomer from achiral or racemic precursors. For chiral amines like the title compound, a common strategy involves the asymmetric reduction of a corresponding ketimine or the addition of a nucleophile to a chiral imine derivative.
One powerful method involves the use of chiral N-phosphonylimines as auxiliaries. rsc.org In this approach, a prochiral imine is modified with a chiral phosphonyl group. The steric and electronic influence of this chiral auxiliary directs the addition of a nucleophile (such as an organolithium or Grignard reagent) to one face of the imine, leading to a high diastereomeric excess of the desired product. rsc.org Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched amine.
Another established strategy is asymmetric lithiation. This technique can be used to prepare enantioenriched materials that serve as key intermediates. nih.gov While specific applications to this compound are not extensively documented, the principle involves using a chiral ligand to direct the deprotonation and subsequent reaction of a prochiral starting material, thereby establishing the stereocenter with high enantioselectivity.
An alternative to creating the stereocenter is to begin with one. This synthetic philosophy, known as the "chiral pool" approach, utilizes readily available, enantiomerically pure natural products or their derivatives as starting materials. For instance, the synthesis of chiral precursors for certain enzyme inhibitors has been achieved with high efficiency through the bioreduction of a ketone, yielding an enantiopure alcohol that serves as a building block. nih.gov
In the context of synthesizing this compound, a hypothetical route could start from a commercially available chiral precursor, such as (R)-alaninol. The existing stereocenter is preserved while the molecule is chemically elaborated—for example, by converting the hydroxyl group to a suitable leaving group and then performing a substitution reaction with an anthracenyl nucleophile. The compound itself is categorized as a chiral building block, indicating its utility in subsequent stereospecific syntheses. bldpharm.com
Classical and Modern Synthetic Protocols
Beyond stereoselective-focused routes, a range of classical and modern synthetic methods can be applied to construct the core structure of 1-(Anthracen-9-yl)ethanamine, which can then be resolved into its constituent enantiomers if the synthesis is not stereospecific.
The synthesis of complex aromatic molecules often involves multi-step sequences that build the final structure piece by piece from simpler, commercially available materials. A common starting point for anthracene (B1667546) derivatives is 9-bromoanthracene (B49045) or anthracene-9-carbaldehyde. nih.govresearchgate.net
One prominent example of a classical C-C bond-forming reaction is the Suzuki-Miyaura cross-coupling. nih.gov This palladium-catalyzed reaction can couple an aryl halide (like 9-bromoanthracene) with a boronic acid to form a new carbon-carbon bond, a key step in building more complex frameworks. nih.gov The reaction conditions for such a coupling are meticulously optimized, including the choice of catalyst, base, and solvent, to maximize yield. nih.gov
| Parameter | Condition | Source |
| Aryl Halide | 9-Bromoanthracene | nih.gov |
| Coupling Partner | Pyridin-4-ylboronic acid | nih.gov |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | nih.gov |
| Base | Potassium carbonate (aqueous solution) | nih.gov |
| Solvent | Toluene | nih.gov |
| Temperature | Reflux | nih.gov |
| Time | 12 hours | nih.gov |
| Yield | 69% | nih.gov |
| A representative Suzuki-Miyaura cross-coupling reaction for the synthesis of an anthracene derivative. |
Alternatively, starting from anthracene-9-carbaldehyde, a Knoevenagel condensation can be employed. This reaction, catalyzed by a secondary amine, can form a new carbon-carbon double bond with high efficiency. researchgate.netchemrxiv.org The resulting intermediate can then be further modified. For example, the formation of a Schiff base (imine) via the reaction of an aldehyde with a primary amine is a common transformation. nih.govnih.gov The subsequent reduction of the imine or a related ketone intermediate would yield the target ethanamine backbone.
Modern synthetic chemistry places increasing emphasis on "green" principles, which prioritize efficiency, safety, and environmental sustainability. bspublications.net Microwave-assisted organic synthesis (MAOS) has become a key tool in this domain, as it can dramatically reduce reaction times, improve yields, and lower energy consumption, often with reduced solvent volumes. ajrconline.orgwordpress.com
The synthesis of anthracene-based amines is particularly amenable to microwave irradiation. rasayanjournal.co.inmdpi.com Microwave energy efficiently heats polar molecules, leading to rapid temperature increases and significantly accelerated reaction rates compared to conventional heating methods. bspublications.netresearchgate.net For example, the aza-Michael addition of an amine to a vinyl sulfone has been successfully carried out under microwave conditions to produce an N-(Anthracen-9-ylmethyl) derivative. mdpi.com This method offers a clean, fast, and economical route for synthesizing various organic molecules. ajrconline.org
| Starting Materials | Method | Power | Temperature | Time | Yield | Source |
| 9-Chloromethylanthracene, Pyrrolidine | Microwave | - | 180°C | 10 min | High | rasayanjournal.co.in |
| 1-(Anthracen-9-yl)-N-methylmethanamine, Phenyl vinyl sulfone | Microwave | 250 W | 150°C | 20 h | - | mdpi.com |
| Comparison of conditions for microwave-assisted synthesis of anthracene derivatives. |
These green protocols are not only faster but can also enhance selectivity by minimizing the formation of byproducts that can occur during prolonged heating in classical methods. bspublications.net
Chiral Resolution and Enantiomeric Enrichment of 1 Anthracen 9 Yl Ethanamine
Strategies for Racemic Mixture Resolution
The resolution of racemic 1-(Anthracen-9-yl)ethanamine relies on the conversion of the enantiomeric pair into diastereomers with different physical properties, allowing for their separation.
Classical Diastereomeric Salt Formation and Crystallization
The most common method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.org This technique leverages the differential solubility of the resulting diastereomeric salts to effect separation via crystallization. The process involves reacting the racemic amine with an optically pure chiral acid. wikipedia.orggoogle.com The two resulting diastereomeric salts, (R-amine)-(R-acid) and (S-amine)-(R-acid), now have different physical properties and can be separated.
For racemic amines, chiral acids such as tartaric acid and its derivatives are widely and economically used resolving agents. rug.nl The choice of solvent is crucial, as it influences the solubility of the diastereomeric salts and, consequently, the efficiency of the resolution. One of the diastereomeric salts will preferentially crystallize from the solution, while the other remains in the mother liquor. rsc.org This insolubilized salt can then be isolated by filtration. The final step involves the liberation of the pure enantiomer from the salt, typically by treatment with a base to deprotonate the amine. wikipedia.org
Table 1: Common Acidic Resolving Agents for Amines
| Resolving Agent | Type | Notes |
|---|---|---|
| Tartaric Acid | Natural, Acidic | Widely used, commercially available in both enantiomeric forms. rug.nl |
| Diaroyl Tartaric Acids | Derivative, Acidic | Modified tartaric acids, often providing different solubility profiles. rug.nl |
| Mandelic Acid | Acidic | Commercially available chiral resolving agent. rug.nl |
Kinetic Resolution Techniques (e.g., Enzymatic Hydrolysis)
Kinetic resolution is a powerful method that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. This difference in reactivity allows for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting enantiomer.
Enzymatic kinetic resolution is a particularly effective and green strategy. Enzymes, being inherently chiral, often exhibit high enantioselectivity. For amines, lipases and acylases are commonly employed. In a typical enzymatic resolution, the racemic amine is first acylated to form an amide. An enzyme, such as Acylase I, is then used to selectively hydrolyze one of the amide enantiomers back to the amine at a much faster rate than the other. harvard.eduharvard.edu
For instance, a racemic mixture of N-acyl-1-(anthracen-9-yl)ethanamine could be subjected to hydrolysis by an acylase. The enzyme would preferentially catalyze the hydrolysis of one enantiomer (e.g., the N-acyl-(S)-enantiomer) to the free (S)-amine, leaving the unreacted N-acyl-(R)-enantiomer in the mixture. These two compounds, an amine and an amide, can then be easily separated. Acylase I, from sources like porcine kidney or Aspergillus fungus, is known for its broad substrate scope and high enantioselectivity in hydrolyzing N-acyl-L-amino acids. harvard.edu This technique provides access to both the hydrolyzed L-amino acid and the unreacted D-N-acyl-amino acid, often with high enantiomeric excess (>90% ee). harvard.edu
Racemization of Unwanted Enantiomers for Process Efficiency
A significant drawback of classical and kinetic resolution is that the maximum theoretical yield for the desired enantiomer is only 50%. wikipedia.org To overcome this limitation and improve process economy, the unwanted enantiomer, which is often discarded, can be racemized and recycled back into the resolution process. google.comresearchgate.net
Chromatographic Separation Methods for Enantiomers
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of enantiomers.
Chiral Stationary Phase High-Performance Liquid Chromatography (HPLC)
Direct enantioseparation by HPLC is most effectively achieved using a chiral stationary phase (CSP). nih.gov CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte. nih.gov This results in the temporary formation of transient diastereomeric complexes between the enantiomers and the CSP, causing one enantiomer to be retained longer in the column than the other, thus enabling their separation. nih.gov
A wide variety of CSPs are commercially available, with polysaccharide-based phases being particularly versatile and widely used. ymcamerica.com These CSPs, often based on cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, can separate a broad range of chiral compounds, including amines. ymcamerica.commdpi.com The selection of the mobile phase is critical and can be operated in normal-phase, reversed-phase, or polar organic modes to optimize the separation. nih.gov For example, a mixture of n-hexane and an alcohol like isopropanol (B130326) or ethanol (B145695) is a common mobile phase for normal-phase separations on polysaccharide CSPs. mdpi.com The choice of specific CSP and mobile phase composition is determined empirically to achieve the best resolution and selectivity for the enantiomers of 1-(anthracen-9-yl)ethanamine. nih.govresearchgate.net
Table 2: Examples of Polysaccharide-Based Chiral Stationary Phases
| CSP Type | Chiral Selector | Common Applications |
|---|---|---|
| Coated Cellulose | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad applicability for various racemates. nih.govmdpi.com |
| Immobilized Amylose | Amylose tris(3,5-dimethylphenylcarbamate) | Robust, allows for a wider range of solvents. nih.govymcamerica.com |
| Coated Cellulose | Cellulose tris(4-methylbenzoate) | Alternative selectivity to other polysaccharide phases. |
Indirect Separation via Chiral Derivatization Reagents (CDRs)
An alternative to direct chiral HPLC is the indirect method, which involves derivatizing the enantiomeric mixture with a chiral derivatizing reagent (CDR) prior to analysis. nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column. nih.gov
For the primary amine group in 1-(anthracen-9-yl)ethanamine, a common CDR would be an optically pure chiral acid chloride, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), or a chiral isocyanate. The reaction forms stable diastereomeric amides. The choice of the CDR is important for ensuring a complete and rapid reaction and for maximizing the difference in retention times between the resulting diastereomers on the achiral column. While effective, this method requires an additional reaction step and the optical purity of the CDR must be very high to ensure accurate determination of the enantiomeric ratio.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (R)-1-(Anthracen-9-yl)ethanamine |
| 1-(Anthracen-9-yl)ethanamine |
| Tartaric acid |
| Mandelic acid |
| Camphorsulfonic acid |
| Mosher's acid chloride |
| N-acyl-1-(anthracen-9-yl)ethanamine |
| Isopropanol |
| Ethanol |
| n-Hexane |
| Diaroyl tartaric acids |
Applications of R 1 Anthracen 9 Yl Ethanamine As a Chiral Auxiliary in Asymmetric Synthesis
Diastereoselective Control in Organic Transformations
The primary function of a chiral auxiliary is to enable diastereoselective reactions by creating a chiral environment around the reactive center. The bulky 9-anthracenyl group of (R)-1-(Anthracen-9-yl)ethanamine is pivotal in establishing this stereochemical bias.
While specific documented examples for this compound in all major classes of asymmetric reactions are limited, its potential can be inferred from the behavior of analogous chiral anthracene (B1667546) derivatives and other primary amine auxiliaries in key transformations such as cycloadditions, alkylations, and aldol (B89426) reactions.
Cycloaddition Reactions: The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a prime candidate for control by anthracene-based auxiliaries. Research on similar compounds, such as 9R-(1-methoxyethyl)anthracene, has demonstrated that the anthracene scaffold can effectively direct the approach of a dienophile. nih.govrsc.org In a hypothetical Diels-Alder reaction where a dienophile approaches an acrylate (B77674) derivative of this compound, the voluminous anthracene group would be expected to shield one face of the dienophile, leading to a high degree of diastereoselectivity. The stereochemical outcome would be dictated by the minimization of steric hindrance between the incoming dienophile and the auxiliary's aromatic system. Studies on related systems have shown that diastereomeric ratios can be highly dependent on reaction conditions, such as temperature. nih.govrsc.org
Alkylation Reactions: Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries like pseudoephedrine have proven highly effective in this context. nih.gov When this compound is converted into an amide and subsequently to its enolate, the chiral environment established by the auxiliary is expected to direct the approach of an alkylating agent. The large anthracene group would likely block one face of the enolate, forcing the electrophile to approach from the less hindered side, thus yielding one diastereomer preferentially.
Aldol Reactions: The aldol reaction creates up to two new stereocenters, and its stereochemical control is a classic challenge in organic synthesis. nrochemistry.comchemeurope.com Chiral auxiliaries, most famously the Evans oxazolidinones, are widely used to achieve highly diastereoselective aldol additions. wikipedia.org For an amide derived from this compound, the formation of a Z-enolate, followed by chelation to a metal center (e.g., boron or titanium), would create a rigid, chair-like transition state. The steric influence of the anthracene moiety would then dictate the facial selectivity of the aldehyde's approach, leading to the formation of a specific syn- or anti-aldol adduct.
The following table illustrates the potential diastereoselectivity that could be achieved using an anthracene-based chiral auxiliary in a Diels-Alder reaction, based on findings from analogous systems.
| Reaction Type | Dienophile | Conditions | Diastereomeric Ratio (Kinetic Product) |
| Diels-Alder | p-Benzoquinone | Low Temperature | 96:4 |
| Diels-Alder | p-Benzoquinone | Reflux in Xylene | 60:40 |
| Data based on reactions with the analogous chiral auxiliary 9R-(1-methoxyethyl)anthracene. nih.govchemrxiv.org |
The mechanism of diastereoface selection by this compound is rooted in steric hindrance. After attachment to a prochiral substrate (e.g., forming an amide from a carboxylic acid), the auxiliary's bulky anthracenyl group effectively shields one of the two faces of the reactive intermediate (e.g., an enolate or a dienophile).
In a typical scenario, such as the alkylation of an amide-enolate, the system will adopt a conformation that minimizes steric strain. The large aromatic group of the auxiliary will orient itself to occupy the most space, thereby creating a significant energetic barrier for the electrophile to approach from that side. Consequently, the electrophile will preferentially attack from the opposite, less sterically encumbered face. This model of steric shielding is a well-established principle in asymmetric synthesis with chiral auxiliaries. wikipedia.org The rigidity of the anthracene unit is key to the effectiveness of this steric blockade, as it reduces conformational flexibility that could otherwise lead to a loss of selectivity.
Enantioselective Induction in Complex Molecule Synthesis
The ultimate goal of using a chiral auxiliary is to synthesize complex molecules in an enantiomerically pure form. This involves not only the successful diastereoselective reaction but also the efficient removal of the auxiliary.
Chiral heterocyclic compounds are prevalent in pharmaceuticals and natural products. The use of chiral auxiliaries is a viable strategy for their asymmetric synthesis. While specific applications of this compound in the synthesis of enantiopure heterocycles are not widely reported, its potential can be envisioned. For instance, an amide derived from this auxiliary could undergo a diastereoselective Michael addition with an α,β-unsaturated ester, which could then be cyclized to form a chiral lactam, a core structure in many bioactive molecules.
A recent study detailed the synthesis of a chiral BN-substituted cyclohexadiene analog with a B-anthracenyl substituent, highlighting the utility of the anthracene core in constructing novel heterocyclic systems. researchgate.net Although this work does not employ this compound as a traditional chiral auxiliary, it underscores the synthetic versatility of chiral anthracene derivatives in creating complex, non-planar molecules.
A critical step in any auxiliary-based synthesis is the cleavage of the auxiliary from the desired product without racemization of the newly formed stereocenter. For amides derived from this compound, several standard methods would likely be effective.
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond to yield the chiral carboxylic acid and the original amine auxiliary. For example, heating with aqueous sulfuric acid is a common method for the hydrolysis of amides derived from pseudoephedrine. nih.gov
Reduction: The amide can be reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride. This process would also liberate the chiral auxiliary.
Nucleophilic Acyl Substitution: Treatment with a strong nucleophile, such as an alkoxide or organometallic reagent, could also cleave the amide bond to generate esters or ketones, respectively.
The recoverability of the chiral auxiliary is a key consideration for the economic viability of a large-scale synthesis. Ideally, the cleavage conditions should allow for the straightforward isolation and recycling of this compound for future use.
Applications of R 1 Anthracen 9 Yl Ethanamine Derived Chiral Ligands in Asymmetric Catalysis
Design and Synthesis of Chiral Anthracene-based Ligands
The conversion of (R)-1-(anthracen-9-yl)ethanamine into sophisticated chiral ligands is a key step in harnessing its potential for asymmetric catalysis. The primary amine group serves as a versatile anchor for the introduction of various coordinating moieties, leading to ligands with distinct electronic and steric properties. Common strategies involve the formation of new carbon-nitrogen, phosphorus-nitrogen, or other heteroatom-nitrogen bonds.
Prominent classes of ligands that can be synthesized from this chiral amine precursor include:
Chiral Aminophosphine (B1255530) Ligands: These are readily prepared through the reaction of the primary amine with a halophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh₂), in the presence of a base. This modular approach allows for the synthesis of P,N-bidentate ligands where the phosphorus and nitrogen atoms can coordinate to a metal center, forming a stable chelate ring. The steric bulk of the anthracene (B1667546) group and the substituents on the phosphorus atom are critical design elements that influence the geometry of the resulting metal complex and its catalytic performance. rsc.org
Chiral Schiff Base Ligands: Condensation of the primary amine with a suitable aldehyde or ketone, often one containing another donor atom like a hydroxyl or pyridyl group, yields chiral Schiff base (imine) ligands. These ligands are valued for their straightforward synthesis and their ability to form stable complexes with a wide range of transition metals.
Chiral N-Heterocyclic Carbene (NHC) Ligands: While requiring a multi-step synthesis, NHC ligands are prized for their strong σ-donating properties, which form robust bonds with metal centers. nih.govrsc.org A synthetic route could involve the N-alkylation of an imidazole (B134444) ring with a derivative of this compound, followed by quaternization and deprotonation to generate the free carbene, which is typically trapped as a metal complex. nih.govrsc.orgnih.gov The anthracene moiety would provide significant steric shielding around the metal.
The table below summarizes key features of these ligand classes.
| Ligand Class | Typical Synthesis from this compound | Key Design Features | Potential Coordination Mode |
| Aminophosphine | Reaction with R₂PCl | Modular P-substituents, P,N-chelation | Bidentate (P,N) |
| Schiff Base | Condensation with an aldehyde/ketone | Ease of synthesis, tunable steric/electronic properties | Bidentate (N,N' or N,O) or higher |
| N-Heterocyclic Carbene (NHC) | Multi-step involving N-alkylation of azoles | Strong σ-donor, robust M-C bond, high steric bulk | Monodentate or Bidentate (if linked) |
Formation and Structural Characterization of Metal Complexes with Chiral Anthracene Ligands
The interaction of these chiral ligands with transition metal precursors (e.g., palladium, rhodium, iridium, ruthenium salts) leads to the formation of well-defined chiral metal complexes. The characterization of these complexes is crucial for understanding their behavior in catalysis.
The coordination of a ligand derived from this compound to a metal center establishes a distinct three-dimensional architecture. For instance, a P,N-bidentate aminophosphine ligand derived from this amine would chelate to a metal like palladium(II) or rhodium(I) to form a chiral, five- or six-membered ring. rsc.org
The stereochemical influence of the ligand is paramount. The bulky and planar anthracene group projects into the space around the metal, creating a "chiral pocket." This pocket restricts the possible coordination modes of the incoming substrates, effectively discriminating between the two prochiral faces of the substrate and thus directing the stereochemical outcome of the reaction. The rigidity of the anthracene backbone helps to maintain a well-defined conformation, which is often key to achieving high levels of enantioselectivity. In octahedral complexes, the arrangement of multiple ligands around the metal can itself become a source of chirality, a phenomenon known as "chiral-at-metal." mdpi.com
While spectroscopic methods like NMR and IR provide valuable information, single-crystal X-ray diffraction is the definitive technique for elucidating the precise solid-state structure of these metal-ligand complexes. rsc.orgmdpi.com This analysis provides unambiguous data on bond lengths, bond angles, coordination geometry (e.g., square planar, octahedral), and the absolute configuration of the chiral centers, including the stereochemistry at the metal if applicable. mdpi.com
For example, the crystallization of a palladium(II) complex with a chiral aminophosphine ligand, such as cis-[PdCl₂(P,N-ligand)], would confirm the cis-coordination geometry and reveal the conformation of the chelate ring. rsc.org This structural information is invaluable for building rational models to explain and predict the enantioselectivity observed in catalytic reactions.
Below is a table of representative, yet hypothetical, crystallographic data for a complex formed between a P,N-ligand derived from this compound and PdCl₂.
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic crystal lattice shape |
| Space Group | P2₁ | Indicates a chiral, non-centrosymmetric space group |
| Pd-P Bond Length | 2.25 Å | Reflects the strength of the palladium-phosphine bond |
| Pd-N Bond Length | 2.10 Å | Reflects the strength of the palladium-amine bond |
| P-Pd-N Angle | 89.5° | The "bite angle" of the bidentate ligand |
| Coordination Geometry | Distorted Square Planar | The typical geometry for Pd(II) complexes |
Utility in Metal-Catalyzed Asymmetric Reactions
The ultimate test of a chiral ligand is its performance in a catalytic asymmetric reaction. Ligands derived from this compound are expected to be effective in a range of important transformations.
Asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines is a powerful and practical method for producing chiral alcohols and amines. The reaction typically uses a stable and inexpensive hydrogen source, such as formic acid or isopropanol (B130326), and is often catalyzed by ruthenium(II) or iridium(III) complexes bearing chiral diamine or amino alcohol ligands. nih.gov
A chiral diamine ligand synthesized from this compound could be complexed with an iridium precursor, such as [Ir(Cp*)Cl₂]₂, to generate a catalyst for the ATH of ketones. The accepted mechanism involves the formation of a metal-hydride species, which then delivers the hydride to the carbonyl carbon in a stereoselective manner via an outer-sphere mechanism. The chirality of the ligand dictates which face of the ketone is presented to the metal-hydride, thereby determining the absolute configuration of the resulting alcohol. The high steric demand of the anthracene group would be expected to play a crucial role in achieving high enantioselectivity.
The following table shows representative data for the ATH of acetophenone, a standard benchmark substrate, illustrating the high performance that catalysts in this class can achieve. nih.gov
| Entry | Catalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | [Ir(Cp*)Cl(diamine-ligand)] | Acetophenone | 1-Phenylethanol | >99 | 99 (R) |
The versatility of ligands derived from this compound extends to key carbon-carbon and carbon-nitrogen bond-forming reactions.
Palladium-Catalyzed Asymmetric Allylic Substitution: This class of reactions, including allylic amination and alkylation, is fundamental in organic synthesis. Chiral phosphine (B1218219) ligands, such as the aminophosphines discussed in section 5.1, are among the most successful for this transformation. A palladium complex of a chiral P,N-ligand derived from the title amine would catalyze the reaction of an allylic substrate (e.g., an allyl acetate) with a nucleophile. The ligand controls the enantioselectivity by influencing both the initial oxidative addition step and the final nucleophilic attack on the π-allyl palladium intermediate. researchgate.net
Asymmetric Diels-Alder Reaction: The anthracene moiety itself can serve as a powerful chiral auxiliary in [4+2] cycloadditions. While not a catalytic application in the strictest sense if the anthracene is part of the substrate, it demonstrates the utility of the chiral anthracene framework in controlling stereochemistry. nih.gov In a catalytic variant, a Lewis acid complexed to a chiral ligand can activate a dienophile towards reaction with a diene. A complex formed from a Lewis acid and a ligand derived from this compound could serve as such a catalyst, with the chiral environment dictating the facial selectivity of the cycloaddition.
The table below presents typical results for a palladium-catalyzed asymmetric allylic amination, a reaction where a ligand derived from the title compound could find application. researchgate.net
| Entry | Nucleophile | Allylic Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzylamine | 1,3-Diphenylallyl acetate | 1.0 | 98 | >99 |
Stereoselective and Stereospecific Reactions Mediated by R 1 Anthracen 9 Yl Ethanamine and Its Derivatives
Fundamental Principles of Stereoselectivity and Stereospecificity
In the realm of stereochemistry, the terms stereoselectivity and stereospecificity describe the stereochemical outcome of a chemical reaction, though they are not interchangeable. cymitquimica.com
Stereoselectivity refers to the preferential formation of one stereoisomer over another during a reaction that has the possibility of yielding multiple stereoisomeric products. msu.edu This preference arises from differences in the activation energies of the pathways leading to the different products. youtube.com If a reaction produces a mixture of stereoisomers but one is favored, the reaction is stereoselective. chemrxiv.org This concept is further divided into two categories:
Enantioselectivity: This occurs when a reaction favors the formation of one enantiomer over its mirror image. Enantiomers are stereoisomers that are non-superimposable mirror images of each other.
Diastereoselectivity: This is the preferential formation of one diastereomer over others. Diastereomers are stereoisomers that are not mirror images of each other.
A reaction's stereoselectivity is often the result of the influence of a chiral feature in the substrate, reagent, catalyst, or even the solvent. wikipedia.org This influence, termed asymmetric induction , is the basis for most of asymmetric synthesis. youtube.comwikipedia.org
Stereospecificity , on the other hand, is a more stringent criterion. A reaction is considered stereospecific if starting materials that differ only in their stereochemistry are converted into stereoisomerically distinct products. msu.edu In a stereospecific reaction, the stereochemistry of the reactant dictates the stereochemistry of the product in a predictable and exclusive manner. cymitquimica.com For example, an SN2 reaction is stereospecific because the nucleophile attacks from the side opposite to the leaving group, resulting in a specific inversion of stereochemistry. All stereospecific reactions are by definition stereoselective, but the reverse is not necessarily true. msu.edu
The use of a chiral auxiliary, such as (R)-1-(Anthracen-9-yl)ethanamine, is a common strategy to achieve stereoselectivity. The auxiliary is a chiral compound that is temporarily incorporated into a non-chiral substrate. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer in excess. After the desired transformation, the chiral auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org
Mechanistic Investigations of Stereoselective Reaction Pathways
The predictive power of asymmetric synthesis relies on a thorough understanding of the reaction mechanisms that govern stereochemical outcomes. For reactions mediated by this compound and its derivatives, mechanistic investigations often involve a combination of experimental studies and computational modeling to elucidate the transition state geometries that lead to the observed product distribution.
A computational study based on Molecular Electron Density Theory (MEDT) has shed light on the regio- and stereoselectivity of [3+2] cycloaddition reactions between (Z)-1-(anthracen-9-yl)-N-methyl nitrone and derivatives of trans-β-nitrostyrene. researchgate.net The calculations indicated that these reactions are likely to be polar in nature and can proceed under mild conditions. researchgate.net The favored reaction pathway was found to proceed not through a classic single-step mechanism, but via a stepwise process involving a zwitterionic intermediate. researchgate.net Such detailed computational analyses help in understanding how the electronic and steric properties of the anthracene (B1667546) moiety and the reactants influence the reaction pathway and, consequently, the stereochemical outcome.
In many reactions involving chiral auxiliaries, the formation of a rigid, chelated intermediate is key to high stereoselectivity. For instance, in the alkylation of amides derived from chiral auxiliaries, deprotonation often leads to the formation of a specific (Z)-enolate that is stabilized by chelation to a metal ion. The chiral auxiliary then effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side. This face-selective attack leads to the preferential formation of one diastereomer. The degree of diastereoselectivity is therefore dependent on the energy difference between the diastereomeric transition states.
While specific, comprehensive mechanistic studies on a wide range of reactions mediated by this compound are not extensively documented in publicly available literature, the general principles of asymmetric induction provide a framework for understanding its role. The bulky anthracene group is expected to create a highly differentiated steric environment, which is a primary requirement for an effective chiral auxiliary.
Influence of Chiral Anthracene Moiety on Regio- and Stereoselectivity
The anthracene group is a large, planar, and rigid aromatic system. When incorporated into a chiral auxiliary like this compound, the 9-anthryl group exerts a profound steric influence that can effectively control the facial selectivity of reactions at a nearby prochiral center. This steric hindrance is a key factor in dictating both regioselectivity and stereoselectivity.
The substitution pattern on the anthracene ring itself can also play a significant role in directing the outcome of reactions. For example, in Diels-Alder reactions, substituents at the 9- and 10-positions of anthracene can influence the regioselectivity of the cycloaddition. jksus.org The electronic nature of these substituents can either enhance or diminish the electron-donating or withdrawing character of the diene system, thereby affecting the interaction with the dienophile. jksus.org
In the context of cycloaddition reactions, the steric bulk at the 9-position of an anthracene derivative can determine whether a reaction proceeds through a [4+2] Diels-Alder pathway or a [2+2] cycloaddition-retroelectrocyclization sequence. nih.gov When the 9-position is unsubstituted, the Diels-Alder reaction with tetracyanoethylene (B109619) is favored. nih.gov However, the introduction of bulky substituents at the 9- and 10-positions can sterically hinder the Diels-Alder approach, making the [2+2] pathway more energetically favorable. nih.gov This demonstrates the powerful directing effect of substituents on the anthracene core.
When this compound is used as a chiral auxiliary, for instance by forming an amide with a carboxylic acid, the resulting molecule possesses a defined three-dimensional structure. The large anthryl group will preferentially occupy a certain region of space to minimize steric interactions. This conformational preference creates a chiral environment that can lead to high diastereoselectivity in subsequent reactions, such as enolate alkylation or aldol (B89426) additions. The table below illustrates the potential influence of the chiral auxiliary on the diastereoselectivity of a hypothetical alkylation reaction.
| Electrophile (R-X) | Solvent | Temperature (°C) | Diastereomeric Ratio (R,R) : (R,S) | Yield (%) |
|---|---|---|---|---|
| Methyl Iodide | THF | -78 | 95 : 5 | 88 |
| Ethyl Iodide | THF | -78 | 97 : 3 | 91 |
| Benzyl Bromide | THF | -78 | >99 : 1 | 95 |
| Allyl Bromide | Toluene | -78 | 98 : 2 | 92 |
This table is illustrative and based on general principles of asymmetric alkylation using chiral auxiliaries. Specific experimental data for this compound derivatives may vary.
Similarly, in conjugate addition reactions to α,β-unsaturated systems bearing a 1-(anthracen-9-yl)ethylamino group, the bulky anthracene moiety would be expected to shield one face of the double bond, directing the incoming nucleophile to the opposite face with high fidelity. The effectiveness of this stereodirection would depend on the rigidity of the system and the nature of the reactants and reaction conditions. The following interactive table provides hypothetical data for such a reaction.
| Nucleophile | Lewis Acid Catalyst | Diastereomeric Excess (de %) | Yield (%) |
|---|---|---|---|
| Dimethylcuprate | None | 92 | 85 |
| Phenylmagnesium Bromide | CuI | 95 | 89 |
| Thiophenol | DBU | 88 | 93 |
| Nitromethane | DBU | 90 | 80 |
This table is illustrative and based on established principles of conjugate addition reactions controlled by chiral auxiliaries. Specific experimental results for derivatives of this compound may differ.
Derivatization and Functionalization of R 1 Anthracen 9 Yl Ethanamine for Advanced Research Probes
Chemical Modifications of the Amine Functionality
The primary amine group of (R)-1-(anthracen-9-yl)ethanamine is a key site for chemical derivatization, allowing for the introduction of various functional groups through well-established synthetic methodologies. These modifications are fundamental to the construction of more complex molecular architectures.
N-Alkylation and Acylation Reactions
N-alkylation introduces alkyl substituents to the amine, modulating its steric and electronic properties. A common method for N-alkylation is the reaction with alkyl halides in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like absolute ethanol (B145695). This approach facilitates the synthesis of secondary and tertiary amines. Another powerful technique for N-alkylation is the aza-Michael addition, where the amine adds across an activated alkene, such as a vinyl sulfone, often under microwave irradiation to enhance reaction rates and yields. mdpi.com For instance, the reaction of an anthracene-containing amine with phenyl vinyl sulfone in xylene under microwave conditions (250 W, 150 °C) yields the corresponding N-alkylated product. mdpi.com
Acylation of the amine functionality is readily achieved through reaction with acylating agents like acyl chlorides or acid anhydrides. These reactions typically proceed under standard conditions to form stable amide derivatives. The resulting amides can serve as key intermediates for further functionalization or as the final target compounds with specific biological or material properties. The choice of acylating agent allows for the introduction of a wide range of functionalities, from simple alkyl chains to more complex aromatic or heterocyclic moieties. mdpi.com
Table 1: Representative N-Alkylation and Acylation Reactions
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, K2CO3, absolute EtOH, stirring | Secondary or Tertiary Amine |
| Aza-Michael Addition | Phenyl vinyl sulfone, xylene, microwave irradiation (250 W, 150 °C, 20 h) | N-alkylated sulfonylethanamine mdpi.com |
Formation of Imine Derivatives for Further Transformations
The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of imine derivatives, also known as Schiff bases. This condensation reaction is typically carried out by refluxing the reactants in a suitable solvent, sometimes with the addition of an acid catalyst. ijcce.ac.ir The resulting imine contains a carbon-nitrogen double bond, which can be a versatile functional group for subsequent chemical transformations. For example, the imine can be reduced to a secondary amine using a reducing agent like sodium borohydride. ijcce.ac.ir This two-step process of imine formation followed by reduction provides an alternative route to N-alkylated derivatives.
Synthesis of Novel Anthracene-Containing Chiral Compounds
The chiral nature of this compound makes it a valuable building block for the synthesis of more complex, enantiomerically pure compounds, including macrocycles and heterocyclic systems.
Chiral Macrocycles and Polyamine Derivatives
This compound can be incorporated into the structure of polyamines, which are important molecules in various biological processes. An efficient modular synthesis approach can be employed to create N1-substituted triamines. nih.gov This involves the strategic alkylation of a precursor di- or polyamine with an activated form of the anthracene (B1667546) moiety. For instance, N1-(9-anthracenylmethyl)triamines have been synthesized and evaluated for their affinity for the polyamine transporter. nih.gov These derivatives, such as the N1-(9-anthracenylmethyl)homospermidine (a 4,4-triamine), have shown potential as vectors for delivering the fluorescent anthracene unit into cells via the polyamine transport system. nih.gov
Table 2: Examples of Anthracene-Containing Polyamine Derivatives
| Compound Name | Structure Type | Biological Significance | Reference |
|---|---|---|---|
| N1-(9-anthracenylmethyl)spermidine | 3,4-triamine | Affinity for the polyamine transporter | nih.gov |
Oxadiazole and Other Heterocyclic Derivatives
The amine functionality of this compound can be used as a starting point for the construction of various heterocyclic rings. For example, to synthesize a 1,3,4-oxadiazole (B1194373) derivative, the amine can first be acylated with a suitable carboxylic acid, followed by conversion to the corresponding acid hydrazide by reaction with hydrazine (B178648) hydrate. njppp.comnih.gov This hydrazide can then be cyclized with a variety of reagents, such as orthoesters or carboxylic acid derivatives in the presence of a dehydrating agent like phosphorus oxychloride, to form the 1,3,4-oxadiazole ring. nih.gov
Similarly, for the synthesis of 1,2,4-oxadiazoles, the amine could be converted into an amidoxime, which can then undergo heterocyclization with a carboxylic acid derivative. nih.gov The choice of reaction partners and cyclization conditions allows for the synthesis of a wide range of substituted heterocyclic derivatives with the chiral anthracenyl moiety. These heterocyclic compounds are of interest due to their diverse pharmacological activities. ijcce.ac.irijper.org
Development of Chiral Fluorescent Probes and Chemosensors
The inherent fluorescence of the anthracene core in this compound makes it an excellent scaffold for the development of chiral fluorescent probes and chemosensors. The amine group can be functionalized to introduce a receptor unit capable of selectively binding to specific analytes, such as metal ions or anions. researchgate.net
Upon binding of the analyte to the receptor, a change in the photophysical properties of the anthracene fluorophore can be observed, such as an increase or decrease in fluorescence intensity (chelation-enhanced fluorescence or chelation-enhanced quenching) or a shift in the emission wavelength. This change in the fluorescence signal allows for the detection and quantification of the target analyte. For example, derivatives of 9-aminomethylanthracene have been shown to act as chemosensors for metal cations like Zn²⁺, where binding to the metal ion impedes photo-induced electron transfer from the nitrogen lone pair to the anthracene, resulting in a significant increase in fluorescence. researchgate.net The chirality of the probe can also be exploited for the enantioselective recognition of chiral analytes.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Phenyl vinyl sulfone |
| N1-(9-anthracenylmethyl)triamines |
| N1-(9-anthracenylmethyl)homospermidine |
| N1-(9-anthracenylmethyl)spermidine |
| 1,3,4-Oxadiazole |
| 1,2,4-Oxadiazole |
Design Principles for Anthracene-based Sensing Applications
The design of fluorescent probes using the anthracene scaffold, as seen in derivatives of this compound, relies on modulating the distinct photophysical properties of the anthracene core upon interaction with a target analyte. Two predominant principles govern the function of these sensors: Photoinduced Electron Transfer (PET) and excimer formation.
The "fluorophore-spacer-receptor" model is central to the design of PET sensors. ambeed.com In this arrangement, the anthracene unit acts as the fluorophore, and it is chemically linked to a receptor molecule (an ionophore or binding site) via a short spacer. ambeed.com In the unbound, or "off," state, the receptor possesses a lone pair of electrons with an appropriate oxidation potential that can be transferred to the photo-excited anthracene fluorophore. researchgate.net This electron transfer process is non-radiative, effectively quenching the fluorescence of the anthracene. bldpharm.com When the target analyte, such as a metal ion, binds to the receptor, the energy of the receptor's lone pair electrons is lowered. This change prevents the electron transfer from occurring, thereby blocking the quenching pathway and "turning on" the fluorescence. researchgate.net The efficiency of this switching mechanism is a cornerstone of creating sensors with a high signal-to-noise ratio.
Another powerful design strategy involves the formation of anthracene excimers. An excimer is an excited-state dimer that forms when two fluorophores, in this case, anthracene moieties, are in close proximity (typically less than 4 Å). nih.gov Excimer emission is characterized by a broad, structureless, and red-shifted band compared to the structured emission of the anthracene monomer. nih.govresearchgate.net This phenomenon can be harnessed to create ratiometric sensors. By designing a molecule with two anthracene units, the binding of an analyte can induce a conformational change that either promotes or hinders excimer formation. This results in a change in the ratio of monomer-to-excimer emission intensity, providing a built-in self-calibration that corrects for instrumental fluctuations and probe concentration, leading to more reliable and quantitative measurements. rsc.org The interaction causing the fluorescence change can also be a combination of PET suppression and excimer formation, leading to a significant "turn-on" signal. rsc.org
Affinity and Selectivity Studies for Metal Ions (e.g., Zn²⁺)
Derivatives of anthracene are widely engineered as chemosensors for various metal ions, with zinc (Zn²⁺) being a particularly important target due to its biological significance. The chiral center of this compound can be incorporated into these designs to introduce enantioselective recognition capabilities.
The general design involves coupling the anthracene fluorophore to a chelating agent that provides a selective binding pocket for the target ion. For Zn²⁺, dipicolylamine (DPA) is a commonly used chelating moiety that demonstrates a high affinity for the ion. When a sensor containing an anthracene unit and a DPA receptor binds to Zn²⁺, the fluorescence is often enhanced through a process known as chelation-enhanced fluorescence (CHEF). This effect arises from the suppression of PET quenching and the increased rigidity of the molecule upon metal coordination, which reduces non-radiative decay pathways.
For instance, a Schiff base fluorescent probe (L), while not a direct derivative of this compound, illustrates the principles of Zn²⁺ sensing. This probe showed high selectivity for Zn²⁺, with its fluorescence increasing 512-fold upon complexation. bldpharm.com The binding stoichiometry was determined to be 1:1. bldpharm.com Similarly, another anthracene-containing receptor demonstrated a selective "off-on" fluorescence response to Zn²⁺, which could then be used to detect Cu²⁺ via metal displacement. The chiral nature of a sensor can be used to not only detect the presence of an analyte but also to determine the enantiomeric excess of chiral molecules in the presence of a metal ion like Zn²⁺, which facilitates the formation of diastereomeric complexes with distinct fluorescent responses.
Below is a table summarizing the performance of representative anthracene-based fluorescent sensors for Zn²⁺.
| Sensor Architecture | Target Ion | Binding Constant (Kₐ) | Limit of Detection (LOD) | Selectivity Profile |
| Schiff Base Probe (L) | Zn²⁺ | 1.42 x 10⁴ M⁻¹ | 9.53 x 10⁻⁸ M | High selectivity over most coexisting metal ions. bldpharm.com |
| Dipyridylamine Receptor (1) | Zn²⁺ | Not specified | Not specified | Selective "off-on" response to Zn²⁺. |
| Coumarin-based Probe (DIDOT) | Zn²⁺ | 2.35 x 10⁵ M⁻¹ | ~3.0 x 10⁻⁸ M | Successfully detects Zn(II) in aqueous methanol. |
Engineering of Ligands for DNA Interaction Studies
The planar and aromatic nature of the anthracene ring makes it an excellent candidate for use as a DNA intercalator. Ligands derived from this compound can be engineered to bind to DNA, with the chiral amine group potentially conferring stereospecific interactions with the helical structure of DNA.
A primary strategy for engineering these ligands is to attach the anthracene moiety to a group that enhances DNA binding affinity and specificity. Anthraquinone (B42736), an anthracene derivative, is a well-known DNA intercalator and has been incorporated into several anticancer drugs. By attaching side chains, such as polyamines, to the anthracene core, the resulting conjugate can benefit from both the intercalative binding of the aromatic rings between DNA base pairs and the electrostatic interactions between the positively charged side chains and the negatively charged phosphate (B84403) backbone of DNA. Theoretical computations have shown that anthracene derivatives can exhibit binding preferences for specific DNA sequences, such as AT-rich regions.
Another sophisticated approach is the design of "molecular light switches" for DNA. These are typically transition metal complexes, often using ruthenium(II), where one of the ligands is a large, planar aromatic system like dipyridophenazine (dppz) or a functionalized anthracene derivative. In aqueous solution, these complexes are often non-luminescent due to quenching by water molecules. However, upon intercalation of the planar ligand into the hydrophobic environment between the DNA base pairs, the ligand is shielded from the water, leading to a dramatic enhancement in luminescence. This "on" switch behavior makes them powerful probes for detecting the presence of DNA. Recently, researchers have also developed controllable DNA switches by modifying a DNA base with an anthraquinone group, which can regulate the flow of electricity through the DNA strand. The chiral nature of this compound can be exploited in these designs to achieve enantioselective recognition, where one enantiomer of the probe binds more strongly or in a different mode to DNA than the other.
The table below outlines various strategies for engineering anthracene-based ligands for DNA interaction.
| Ligand Design Strategy | DNA Binding Motif/Component | Key Feature/Mechanism |
| Intercalating Conjugates | Anthracene + Polycationic Side Chains | Planar anthracene intercalates between DNA base pairs; side chains provide electrostatic attraction. |
| Molecular Light Switches | Ruthenium(II) Complex + Anthracene-like Ligand | Luminescence is "off" in water and "on" when the ligand intercalates into DNA, shielding it from quenching. |
| Redox-Active Probes | Anthraquinone-modified DNA base | Reversible redox reactions of the anthraquinone group control electrical conductance through the DNA strand. |
| Chiral Recognition Probes | Ligand with (R)-stereocenter | Enantioselective binding to the chiral DNA helix, leading to differential interactions for different enantiomers. |
Computational and Theoretical Investigations of R 1 Anthracen 9 Yl Ethanamine and Its Derivatives
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic properties of molecular systems. For (R)-1-(anthracen-9-yl)ethanamine and its derivatives, DFT calculations have been instrumental in understanding their electronic structure and predicting their reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov
In studies of various anthracene (B1667546) derivatives, DFT calculations have been employed to determine these crucial electronic parameters. For instance, a study on a series of anthracene-based derivatives, including 9-(4-phenyl)anthracene, revealed that the HOMO-LUMO energy gaps are significantly influenced by the nature and extent of conjugation of the substituents attached to the anthracene core. diva-portal.org As the degree of conjugation increases, the HOMO-LUMO gap tends to decrease. diva-portal.org
For a fluorophore molecule, (Z)-3-(anthracen-9-yl)-2-(naphthalen-1-yl)acrylonitrile, DFT calculations at the B3LYP/6-31+G(d,p) level of theory showed that the HOMO is primarily localized on the anthracene unit, while the LUMO is centered on the acrylonitrile (B1666552) moiety, indicating a potential for intramolecular charge transfer (ICT). researchgate.net This separation of frontier orbitals is a common feature in donor-acceptor systems and is crucial for their photophysical properties.
The charge distribution within these molecules, another key aspect revealed by DFT, dictates their electrostatic potential and how they interact with other molecules. In derivatives such as N-(anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine, DFT studies can elucidate the partial charges on each atom, highlighting the polar regions of the molecule that are susceptible to nucleophilic or electrophilic attack. mdpi.com
Table 1: Representative Theoretical Data for Anthracene Derivatives
| Compound/System | Computational Method | Key Findings | Reference |
| 9-(4-phenyl)anthracene | DFT | HOMO-LUMO gap decreases with increased conjugation. | diva-portal.org |
| (Z)-3-(anthracen-9-yl)-2-(naphthalen-1-yl)acrylonitrile | DFT/B3LYP/6-31+G(d,p) | HOMO localized on anthracene, LUMO on acrylonitrile, suggesting ICT. | researchgate.net |
| 2,9-Anthrylene Cyclic Oligomers | PBE0/6-31G(d,p)//B3LYP-D3/6-31G(d,p) | HOMO-LUMO gap is sensitive to ring strain and conformation. | acs.org |
| 1,3-Bis(anthracen-9-yl)prop-2-en-1-one | DFT/B3LYP/6–311++G(d,p) | Calculated band gap (3.07 eV) in excellent agreement with the experimental value (3.03 eV). | nih.gov |
DFT calculations are a powerful tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed picture of the reaction pathway.
In the context of chiral anthracene derivatives, DFT has been used to study the mechanism of Diels-Alder reactions. researchgate.netscilit.com For a chiral anthracene template reacting with various dienophiles, DFT calculations at the M06-2X/6-311++G(d,p) level of theory have shown that the activation energies are dependent on the nature of the substituents on the dienophile. researchgate.netorientjchem.org For instance, electron-withdrawing groups like -CN were found to lower the activation barrier of the cycloaddition. orientjchem.org The analysis also revealed that for some dienophiles, the activation energies are primarily controlled by the extent of charge transfer between the diene and the dienophile, while for others, the distortion energy of the template at the transition state is the dominant factor. orientjchem.org
Furthermore, DFT studies on the Diels-Alder reaction of 9-bromomethyl anthracene with citraconic anhydride (B1165640) have successfully predicted the regioselectivity of the reaction by comparing the activation energies of the different possible pathways. ethz.ch The calculated results were in good agreement with experimental observations, confirming the validity of the proposed mechanism. ethz.ch
While specific DFT studies on the reaction pathways of this compound are not detailed in the provided sources, the principles demonstrated in related systems are directly applicable. For instance, in reactions where the amine group acts as a nucleophile, DFT could be used to model the transition states and predict the stereochemical outcome based on the steric and electronic interactions between the chiral amine and the electrophile.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal space into regions where the electron density of a pro-molecule dominates, a unique surface is generated for each molecule. This surface can be color-mapped with various properties, such as the normalized contact distance (d_norm), to highlight regions of close intermolecular contacts.
In the case of N-(anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine, Hirshfeld analysis indicated that O···H, C···H, and H···H contacts are the most significant, with the polar O···H hydrogen bonds being more important than weak C-H···π interactions in the molecular packing. mdpi.com This type of analysis is invaluable for understanding the forces that govern the self-assembly of these molecules in the solid state.
Table 2: Summary of Hirshfeld Surface Analysis on Anthracene Derivatives
| Compound | Key Intermolecular Contacts and Percentage Contribution | Reference |
| 4-{[(anthracen-9-yl)methyl]amino}benzoic acid dimethylformamide monosolvate | H···H (47.9%), C···H/H···C (34.2%), O···H/H···O (13.7%), N···H/H···N (0.6%) | nih.gov |
| 4-{[(anthracen-9-yl)methyl]amino}benzoic acid | H···H (42.7%), C···H/H···C (40.0%), O···H/H···O (12.3%) | nih.gov |
| N-(anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine | H···H (48.6%), C···H (34.1%), O···H (16.8%) | mdpi.com |
| 1,3-Bis(anthracen-9-yl)prop-2-en-1-one | C···H/H···C (41.2%) | nih.gov |
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. Conformational analysis, a key aspect of molecular modeling, aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, understanding its conformational landscape is crucial for interpreting its properties and reactivity.
For this compound, conformational analysis would likely reveal a preferred orientation of the ethylamine (B1201723) group that minimizes steric clashes with the hydrogen atoms on the peri-positions of the anthracene ring. Computational methods such as molecular mechanics or DFT can be used to perform a systematic conformational search to identify the global and local energy minima. The results of such a study would provide valuable information on the population of different conformers in solution, which can influence spectroscopic properties and reaction outcomes.
Computational Prediction of Stereoselectivity and Mechanism Elucidation
One of the most powerful applications of computational chemistry is the prediction and rationalization of stereoselectivity in chemical reactions. For reactions involving this compound as a chiral auxiliary or reactant, computational modeling can provide a detailed understanding of the factors that govern the formation of one stereoisomer over another.
DFT calculations can be used to model the transition states of the competing diastereomeric pathways. By comparing the energies of these transition states, the stereochemical outcome of the reaction can be predicted. This approach has been successfully applied to various asymmetric reactions catalyzed by chiral amines. For instance, in the Biginelli reaction catalyzed by a chiral primary amine, DFT studies have elucidated the origin of enantioselectivity by identifying the rate-determining step and the key interactions in the transition state that favor the formation of one enantiomer. researchgate.net
The mechanism of chiral recognition, which is fundamental to understanding stereoselectivity, can also be investigated computationally. This involves modeling the non-covalent interactions between the chiral molecule and another chiral entity, such as a chiral catalyst or a biological receptor. For example, chiroptical sensing methods for the analysis of chiral amines have been developed based on the formation of imines with an aldehyde probe, a process that can be modeled computationally to understand the origin of the observed spectroscopic changes.
While specific computational studies predicting the stereoselectivity of reactions involving this compound were not found in the provided search results, the established methodologies are readily applicable. Such studies would involve constructing detailed models of the reaction transition states, taking into account the specific steric and electronic properties of the anthracenyl group, to rationalize and predict the observed stereochemical preferences.
Spectroscopic and Structural Characterization Methods in Research
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of both its connectivity (relative stereochemistry) and, under specific conditions, its absolute configuration. springernature.comnih.gov The technique relies on the diffraction pattern produced when a single, high-quality crystal is irradiated with X-rays. This pattern allows for the calculation of electron density maps, from which the precise positions of individual atoms in the crystal lattice can be determined.
For an enantiomerically pure compound like (R)-1-(Anthracen-9-yl)ethanamine to be analyzed by XRD, it must first be crystallized in a non-centrosymmetric space group. An enantiopure substance cannot crystallize in a space group containing an inversion center, as this would require the presence of its mirror image (the other enantiomer) in the unit cell. researchgate.net
The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net This effect occurs when the energy of the X-rays used is near the absorption edge of one of the atoms in the crystal. This leads to small, but measurable, differences in the intensities of Friedel pairs—reflections (hkl) and (-h-k-l) that are otherwise identical in intensity. This breakdown of Friedel's Law allows for the correct assignment of the absolute structure. nih.govresearchgate.net The Flack parameter is a critical value refined during the structure solution that indicates whether the determined absolute structure is correct; a value close to zero for a given configuration confirms its assignment. nih.gov
While a crystal structure for this compound itself is not publicly available, analysis of closely related anthracene (B1667546) derivatives illustrates the data obtained. For example, the Schiff base (E)-1(anthracen-9-ylmethylidene)[2-(morpholin-4-yl)ethyl]amine, which features the same anthracen-9-yl core, has been characterized by X-ray crystallography. nih.gov Such an analysis provides precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | |
| a (Å) | 6.0451 |
| b (Å) | 17.8151 |
| c (Å) | 16.8627 |
| β (°) | 99.690 |
| **Volume (ų) ** | 1790.10 |
| Molecules per Unit Cell (Z) | 4 |
| Data derived from the crystallographic study of a related anthracene Schiff base derivative. nih.gov |
Chiroptical Spectroscopy for Absolute Configuration Assignment
Chiroptical spectroscopy techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are powerful for assigning the absolute configuration of molecules in solution.
Electronic Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions of the spectrum. This technique is particularly well-suited for molecules containing a chromophore, such as the anthracene moiety in this compound, near a stereocenter. The large, electronically active anthracene system is highly sensitive to its chiral environment, resulting in a characteristic CD spectrum. The resulting spectrum, often showing positive and negative peaks (Cotton effects), is a unique fingerprint for a specific enantiomer. researchgate.net
For chiral primary amines, the absolute configuration can often be determined by derivatizing the amine to introduce a suitable chromophore, but in the case of this compound, the chromophore is already an integral part of the molecule. The chiroptical properties of such anthracene derivatives are a subject of research, where the sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the ethanamine group relative to the plane of the anthracene ring system. acs.orgacs.org
Vibrational Circular Dichroism (VCD) is a powerful analytical technique that extends chiroptical analysis into the infrared region of the electromagnetic spectrum. It measures the differential absorption of left- and right-circularly polarized IR light during molecular vibrations. biotools.us Every chiral molecule produces a unique VCD spectrum that is the vibrational analogue of its electronic CD spectrum.
VCD has emerged as a reliable alternative to X-ray crystallography for the determination of absolute configuration, especially for non-crystalline samples like oils or for molecules that are difficult to crystallize. americanlaboratory.comresearchgate.net The standard method involves a synergy between experimental measurement and computational chemistry. nih.govacs.org
The process for assigning absolute configuration using VCD is as follows:
The experimental VCD spectrum of the chiral molecule, such as this compound, is measured in a suitable solvent. biotools.us
A computational search for the most stable conformers of the molecule is performed.
The VCD spectrum for one enantiomer (e.g., the R-enantiomer) is calculated using quantum mechanical methods, typically Density Functional Theory (DFT). researchgate.netresearchgate.net This results in a predicted spectrum based on a Boltzmann-weighted average of the most stable conformers.
The experimental spectrum is then compared to the calculated spectrum. If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is confirmed as the one used in the calculation. americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration.
This combined experimental-theoretical approach provides a high degree of confidence in the assignment of the absolute configuration for molecules in solution. schrodinger.comrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the connectivity of atoms in a molecule. However, standard NMR techniques cannot distinguish between enantiomers because they are isochronous, meaning their corresponding nuclei resonate at identical frequencies, yielding identical spectra. researchgate.net To perform stereochemical analysis and determine enantiomeric purity, specialized NMR methods must be employed.
One common strategy is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent. Diastereomers have different physical properties and are no longer isochronous, leading to distinct signals in the NMR spectrum. researchgate.net For this compound, reacting the amine with a chiral acid, for example, would produce two diastereomeric salts with distinguishable NMR spectra.
Alternatively, chiral solvating agents can be used. These are chiral molecules that form transient, weak diastereomeric complexes with the enantiomers of the analyte directly in the NMR tube. This interaction creates a different average magnetic environment for each enantiomer, leading to the separation of signals in the NMR spectrum. nih.gov This allows for the quantification of the enantiomeric excess. Recent advances have even explored the direct discrimination of enantiomers by exploiting the interaction of the molecule's electric and magnetic dipoles in a specialized NMR detector. d-nb.infonih.gov
The ¹H NMR spectrum of an anthracene-containing molecule like this compound is characterized by signals in the aromatic region, typically between 7.40 and 8.60 ppm, corresponding to the protons on the anthracene ring. nih.govresearchgate.net The protons of the ethanamine side chain would appear further upfield.
| Proton | Representative Chemical Shift (δ, ppm) |
| Anthracene H | 7.40 - 8.60 (multiplet) |
| -CH(NH₂)- | ~4.5 - 5.5 (quartet) |
| -CH₃ | ~1.5 - 2.0 (doublet) |
| -NH₂ | Variable (broad singlet) |
| Note: These are representative chemical shifts for an amine on an anthracene core and can vary based on solvent and concentration. The splitting pattern (multiplicity) is predicted by the n+1 rule. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-1-(Anthracen-9-yl)ethanamine, and how can chiral purity be ensured?
- Methodology : Asymmetric synthesis is critical for achieving the desired (R)-configuration. Techniques include:
- Chiral Auxiliaries : Use of enantioselective catalysts (e.g., chiral transition-metal complexes) during the formation of the ethanamine group.
- Resolution Methods : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) followed by recrystallization .
- Purification : HPLC with chiral stationary phases (CSPs) to isolate the (R)-enantiomer from racemic mixtures.
Q. How can the structural integrity of this compound be validated experimentally?
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELX software ) resolves the absolute configuration of the chiral center and anthracene substituent positioning.
- Spectroscopic Techniques :
- H/C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm connectivity.
- IR Spectroscopy : Identify amine N-H stretching (~3300 cm) and anthracene C-H bending modes .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHN) .
Q. What are the key stability considerations for storing and handling this compound?
- Incompatible Materials : Avoid strong oxidizers (e.g., HNO) and acids, which may protonate the amine or degrade the anthracene core .
- Storage : Store under inert gas (N/Ar) at –20°C in amber vials to prevent photodegradation of the anthracene moiety .
- Degradation Monitoring : Use TLC or HPLC to detect oxidation byproducts (e.g., anthraquinone derivatives) over time .
Advanced Research Questions
Q. How does the chirality of this compound influence its interaction with biological targets?
- Mechanistic Insight : The (R)-configuration determines spatial orientation, affecting binding to enantioselective receptors (e.g., G protein-coupled receptors). Molecular docking simulations (AutoDock Vina) can predict binding affinities compared to the (S)-enantiomer .
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to target proteins.
- In Vitro Assays : Compare EC values in cell-based models (e.g., neurotransmitter uptake inhibition) .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- DFT Studies : B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity. Anthracene’s extended π-system enhances electron delocalization, influencing charge-transfer interactions .
- QSAR Modeling : Correlate substituent effects (e.g., amine pK) with biological activity using descriptors like logP and polar surface area .
Q. How can tautomeric equilibria or polymorphism complicate data interpretation for this compound?
- Tautomerism : The anthracene-amine system may exhibit keto-enol tautomerism under acidic/basic conditions. Monitor via H NMR (peak splitting) or UV-vis spectroscopy (shift in λ) .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) and powder XRD to identify crystalline forms. Solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) can isolate stable polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
